5-[5-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[221]heptane is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a bicyclic structure containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. The pyridine derivative is then subjected to cyclization reactions to form the bicyclic structure, often using reagents such as acetic anhydride and catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-[5-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
5-[5-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Mechanism of Action
The mechanism by which 5-[5-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the bicyclic structure provides rigidity and specificity in binding. This compound can modulate various biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Another fluorinated pyridine derivative with similar reactivity but different biological properties.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: Contains two trifluoromethyl groups and is used in catalysis and materials science.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridine core and are studied for their anti-fibrotic activities.
Uniqueness
5-[5-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of a trifluoromethyl group and a bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and stability .
Properties
IUPAC Name |
5-[5-(trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-1-2-10(15-4-7)16-5-9-3-8(16)6-17-9/h1-2,4,8-9H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYALVGROZRKOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.